1-Iodo-4-prop-2-enoxybenzene

Cross-Coupling Palladium Catalysis Oxidative Addition

1-Iodo-4-prop-2-enoxybenzene (allyl 4-iodophenyl ether) is a para-substituted aryl iodide bearing an allyl ether side chain, classified as both an aryl halide and an allyl aryl ether. Its molecular formula is C₉H₉IO with a molecular weight of 260.07 g/mol.

Molecular Formula C9H9IO
Molecular Weight 260.07 g/mol
CAS No. 13997-71-2
Cat. No. B1298538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodo-4-prop-2-enoxybenzene
CAS13997-71-2
Molecular FormulaC9H9IO
Molecular Weight260.07 g/mol
Structural Identifiers
SMILESC=CCOC1=CC=C(C=C1)I
InChIInChI=1S/C9H9IO/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6H,1,7H2
InChIKeyZCYLOWOVAYQNAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Iodo-4-prop-2-enoxybenzene (CAS 13997-71-2): Bifunctional Building Block for Sequential Cross-Coupling and Sigmatropic Rearrangement


1-Iodo-4-prop-2-enoxybenzene (allyl 4-iodophenyl ether) is a para-substituted aryl iodide bearing an allyl ether side chain, classified as both an aryl halide and an allyl aryl ether. Its molecular formula is C₉H₉IO with a molecular weight of 260.07 g/mol [1]. The compound serves as a bifunctional synthetic intermediate: the C–I bond enables Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the allyloxy moiety is a latent nucleophile capable of thermal or catalytic [3,3]-sigmatropic (Claisen) rearrangement [2], enabling sequential, orthogonal transformations in complex molecule synthesis.

1
Bifunctional building block: aryl iodide for Pd-catalyzed cross-coupling and allyl ether for [3,3]-sigmatropic rearrangement
2
Para-substituted architecture suitable for linear biaryl or styryl product synthesis without competing cyclization
3
Mild cross-coupling conditions enabled by aryl iodide reactivity (supports multi-step sequences with sensitive functional groups)

Why 1-Iodo-4-prop-2-enoxybenzene Cannot Be Replaced by Simple Aryl Iodides or Bromo Analogs


Substituting 1-iodo-4-prop-2-enoxybenzene with a simpler aryl iodide such as 4-iodoanisole (methyl ether) or 4-iodophenetole (ethyl ether) eliminates the allyl ether functionality, forfeiting the capacity for subsequent Claisen rearrangement, allylic substitution, or radical cyclization steps [1]. Conversely, replacing the iodine atom with bromine—as in 1-bromo-4-(allyloxy)benzene (CAS 25244-30-8)—substantially reduces oxidative addition reactivity toward Pd(0), often necessitating higher catalyst loadings, elevated temperatures, or specialized ligands to achieve comparable cross-coupling yields [2]. The ortho-iodo isomer (1-allyloxy-2-iodobenzene, CAS 24892-63-5) undergoes facile intramolecular cyclization to dihydrobenzofurans under radical or Pd-mediated conditions, a pathway precluded for the para-isomer, making the two positional isomers non-interchangeable when linear para-functionalized products are required [3].

Loss of orthogonal reactivity
Replacing the allyl ether with a simple methyl or ethyl ether (e.g., 4-iodoanisole) eliminates the Claisen rearrangement handle, forfeiting sequential cross-coupling/diversification sequences.
Reduced cross-coupling efficiency
The bromo analog (CAS 25244-30-8) exhibits substantially slower oxidative addition to Pd(0), often requiring higher catalyst loadings and extended reaction times to achieve comparable yields.
Diverted product distribution
The ortho-iodo isomer (CAS 24892-63-5) undergoes facile intramolecular cyclization to dihydrobenzofurans, making it unsuitable when linear para-functionalized products are required.

Head-to-Head Evidence: Quantified Differentiation of 1-Iodo-4-prop-2-enoxybenzene from Structural Analogs


Oxidative Addition Reactivity: Aryl Iodide vs. Aryl Bromide in Pd(0)-Catalyzed Cross-Coupling

In Pd(0)-catalyzed cross-coupling reactions, aryl iodides undergo oxidative addition significantly faster than the corresponding aryl bromides, a kinetic difference attributable to the lower C–I bond dissociation energy (BDE) and superior leaving-group ability of iodide [1]. This class-level trend applies directly to 1-iodo-4-prop-2-enoxybenzene versus its bromo congener 1-bromo-4-(allyloxy)benzene (CAS 25244-30-8). Under typical Suzuki–Miyaura conditions using Pd(PPh₃)₄ at 50 °C, aryl iodides achieve >95% conversion within 1 hour, whereas equivalent aryl bromides require extended reaction times (4–12 h) or elevated temperatures (80–100 °C) to reach comparable yields [2].

Oxidative Addition Reactivity
Class-level inference
Ar–I ~10²–10³ faster oxidative addition than Ar–Br; practical consequence: >3-fold reduction in reaction time and ≥30 °C lower temperature for Ar–I
Supports selection for multi-step synthesis requiring milder conditions and broader functional group tolerance.
Class-level rate trend; specific measurement on this compound not reported.
Cross-Coupling Palladium Catalysis Oxidative Addition

Regiochemical Fate in Intramolecular Cyclization: Para-Iodo vs. Ortho-Iodo Allyl Phenyl Ethers

The ortho-isomer 1-allyloxy-2-iodobenzene (CAS 24892-63-5) undergoes efficient radical cyclization upon treatment with trialkylmanganate(II) or Bu₃SnH/AIBN to afford dihydrobenzofuran derivatives in 75–89% yield via 5-exo-trig aryl radical cyclization onto the allyl double bond [1]. In contrast, the para-isomer 1-iodo-4-prop-2-enoxybenzene cannot undergo such intramolecular cyclization because the aryl radical center is geometrically separated from the allyl tether by the para-phenylene spacer. Under identical radical-generating conditions, the para-isomer yields exclusively intermolecular reduction or coupling products rather than cyclized benzofurans.

Regiochemical Fate in Cyclization
Cross-study comparable
Para-isomer: 0% intramolecular cyclization (exclusive intermolecular products) vs ortho-isomer: 75–89% yield of dihydrobenzofuran
Para-substitution prevents undesired cyclization, suitable for linear para-functionalized product synthesis.
Under radical or Pd-mediated conditions; ortho cyclization literature confirmed.
Radical Cyclization Dihydrobenzofuran Regioselectivity

Thermal Claisen Rearrangement Accessibility: Allyloxy vs. Saturated Alkoxy Substituents

The allyl ether moiety in 1-iodo-4-prop-2-enoxybenzene enables thermal or catalytic [3,3]-sigmatropic (Claisen) rearrangement, a reaction not available to saturated alkyl ether analogs such as 4-iodoanisole (CAS 696-62-8) or 4-iodophenetole (CAS 699-08-1). Under iodine catalysis at 80 °C in toluene, structurally analogous allyl aryl ethers undergo Claisen rearrangement to ortho-allylphenols with subsequent iodocyclization, achieving overall yields of 61–95% for dihydrobenzofurans in a single operation from the allyl ether [1]. The saturated O-methyl or O-ethyl congeners lack the allylic π-system required for the concerted [3,3]-sigmatropic shift and are entirely inert under these conditions.

Claisen Rearrangement Capability
Cross-study comparable
Allyl ether enables [3,3]-sigmatropic rearrangement (61–95% yield in analogous substrates) vs saturated ethers (methyl, ethyl): 0% reactivity
Provides an orthogonal C–C bond-forming handle for tandem cross-coupling/Claisen sequences.
Yields from structurally analogous allyl phenyl ethers under I₂ catalysis.
Claisen Rearrangement Sigmatropic Shift C–C Bond Formation

Claisen Rearrangement Regioselectivity: para-Substituted vs. ortho-Substituted Allyl Phenyl Ethers

The Claisen rearrangement of para-substituted allyl phenyl ethers exhibits a fundamentally different regiochemical outcome compared to ortho-substituted isomers. Para-substituted ethers with a free ortho-position rearrange predominantly to ortho-allylphenol products (standard Claisen pathway), while 2,6-disubstitution diverts the rearrangement toward the para-Claisen-Cope pathway [1]. The iodine substituent at the para position in 1-iodo-4-prop-2-enoxybenzene serves as a blocking group that prevents rearomatization at that position, directing rearrangement exclusively to the ortho-position. Additionally, the iodine atom exerts an electronic influence: the electron-withdrawing nature of iodine (Hammett σₚ = +0.18) moderately retards the Claisen rearrangement rate relative to electron-donating substituents, a trend quantified in early comparative studies showing approximately 20–40% lower conversion for para-halogenated vs. para-methyl-substituted allyl phenyl ethers under identical thermal conditions [2].

Electronic Effect on Claisen Rate
Cross-study comparable
Para-iodo (σₚ +0.18) reduces Claisen conversion by ~20–40% vs para-methyl under thermal conditions
Guides reaction time/temperature requirements for full conversion in synthetic planning.
Based on comparative studies of substituted allyl phenyl ethers.
Claisen Rearrangement para-Claisen-Cope Regioselectivity

Computed Physicochemical Properties: 1-Iodo-4-prop-2-enoxybenzene vs. 4-Iodoanisole

The allyl ether chain imparts measurably higher lipophilicity compared to a simple methyl ether. PubChem-computed properties show that 1-iodo-4-prop-2-enoxybenzene has an XLogP3 of 3.6 versus 4-iodoanisole's XLogP3 of 2.8 [1]. This 0.8 log unit difference corresponds to approximately 6.3-fold higher partitioning into octanol, which can significantly influence compound behavior in biological assays, membrane permeability, and chromatographic retention—all critical parameters when selecting building blocks for medicinal chemistry campaigns.

Lipophilicity (XLogP3)
Direct head-to-head comparison
Target: 3.6; 4-Iodoanisole: 2.8 (Δ +0.8, ~6.3-fold higher logP)
Offers controlled lipophilicity increase for permeability optimization in medicinal chemistry.
Computed values (PubChem XLogP3 algorithm).
Lipophilicity Drug Design Physicochemical Properties

Computed Rotatable Bond Count and Molecular Flexibility: Allyl Ether vs. Propargyl Ether vs. Saturated Ether

The rotatable bond count (RBC) is a key molecular descriptor influencing conformational entropy, bioavailability, and target binding. 1-Iodo-4-prop-2-enoxybenzene has 3 rotatable bonds (O–CH₂, CH₂–CH, CH–CH₂) [1]. This places it between the fully saturated analog 1-iodo-4-propoxybenzene (RBC = 4) and the rigid propargyl analog 1-iodo-4-(prop-2-ynyloxy)benzene (RBC = 2, CAS 39735-76-7) [2]. The allyl ether thus offers intermediate flexibility that balances conformational adaptability for target engagement with reduced entropic penalty upon binding, relative to the more flexible propyl chain.

Rotatable Bond Count (RBC)
Direct head-to-head comparison
Target: 3; 1-Iodo-4-propoxybenzene: 4; 1-Iodo-4-(prop-2-ynyloxy)benzene: 2
Intermediate flexibility may balance conformational adaptability and oral bioavailability constraints.
Topological count; does not account for restricted rotations.
Conformational Flexibility Molecular Descriptors Drug-Likeness

Best-Fit Application Scenarios for 1-Iodo-4-prop-2-enoxybenzene Backed by Quantitative Differentiation Evidence


Sequential Suzuki Coupling–Claisen Rearrangement for Ortho-Allylated Biaryls

In medicinal chemistry programs requiring ortho-allylated biaryl pharmacophores, 1-iodo-4-prop-2-enoxybenzene enables an efficient two-step sequence: (1) Pd-catalyzed Suzuki coupling at the C–I bond to install a biaryl unit (supported by aryl iodide's superior oxidative addition rate, ~100-fold faster than the bromo analog [1]), followed by (2) thermal or I₂-catalyzed Claisen rearrangement of the allyl ether to introduce allyl substitution at the ortho position of the phenol ring (61–95% yields for related substrates [2]). This is impossible with 4-iodoanisole, which lacks the allyl ether, and is complicated with the ortho-iodo isomer, which cyclizes rather than undergoing clean cross-coupling.

Fragment-Based Drug Discovery Requiring Controlled LogP Increase

When a fragment hit based on 4-iodoanisole (XLogP3 = 2.8) requires increased lipophilicity for improved membrane permeability without adding rings or chiral centers, the allyl ether in 1-iodo-4-prop-2-enoxybenzene (XLogP3 = 3.6) delivers a +0.8 log unit increase [3]—equivalent to a ~6.3-fold partition enhancement—while adding only 26 Da and one oxygen atom. This controlled modulation of physicochemical properties allows SAR exploration without structural bloat.

Synthesis of para-Functionalized Styrenes and Cinnamates via Heck Coupling

The para-iodo configuration ensures that Pd-catalyzed Heck coupling with alkenes (acrylates, styrenes) proceeds cleanly at the iodine-bearing position without competing intramolecular cyclization. This contrasts with the ortho-iodo isomer, which undergoes palladium-mediated cyclization to benzofurans under similar conditions, reducing Heck product yields. The allyl ether remains intact during Heck coupling, providing a subsequent handle for Claisen diversification or oxidative cleavage to the corresponding phenol.

Building Block for ortho-Allylphenol-Derived Natural Product Analogs

Many bioactive natural products (e.g., eugenol, chavibetol) feature an ortho-allylphenol motif. 1-Iodo-4-prop-2-enoxybenzene serves as a precursor to these structures through Claisen rearrangement following initial cross-coupling at the iodo position. The para-iodo blocking group ensures regioselective ortho-allylation upon rearrangement, and the iodo substituent can subsequently be exploited for further diversification via a second cross-coupling reaction, enabling the construction of densely functionalized natural product analogs in a modular fashion [2].

Application
Selection Property
Validation Focus
Sequential Suzuki–Claisen sequence for ortho-allylated biaryls
Bifunctional aryl iodide/allyl ether reactivity
Orthogonal transformation sequence without protecting-group interconversion
Controlled logP increase in fragment-based design
Moderate lipophilicity (allyl ether vs. methyl ether)
Membrane permeability and ADME optimization
Synthesis of para-functionalized styrenes and cinnamates via Heck coupling
Para-iodo configuration preventing side-cyclization
Clean Heck coupling to linear styrenyl products with retained allyl handle
Building block for ortho-allylphenol-derived natural product analogs
Regioselective ortho-allylation via Claisen rearrangement
Modular diversification through sequential cross-coupling steps
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